molecular formula C39H47FN2O4Si B566170 4-tert-Butyldimethylsilyl Atorvastatin Lactone CAS No. 842162-99-6

4-tert-Butyldimethylsilyl Atorvastatin Lactone

Cat. No. B566170
CAS RN: 842162-99-6
M. Wt: 654.898
InChI Key: JUHAOHJRZIHKIP-ROJLCIKYSA-N
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Description

Synthesis Analysis

The synthesis of 4-tert-Butyldimethylsilyl Atorvastatin Lactone involves a Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions . The reactants include 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate . This is followed by hydrolytic deprotection/lactonization, which yields atorvastatin lactone .

Scientific Research Applications

Organic Synthesis

The compound is used in the synthesis of 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine . This process involves an SN2 reaction between 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and NaN3 in DMF at 80 °C .

Huisgen Thermal Cycloaddition

The compound is involved in the Huisgen thermal cycloaddition, a type of azide–alkyne cycloaddition reaction . This reaction is part of the one-pot process that yields 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine .

Fluorescent Materials

Triazolopyridine derivatives, which include the compound, are used in the creation of fluorescent materials . These materials have a wide range of applications, including in the development of sensors and imaging tools .

Supramolecular Chemistry

In supramolecular chemistry, the compound is used as a building block. It is known to form polynuclear complexes with different metal ions .

Medicinal Chemistry

The compound has been studied in medicinal chemistry. Some examples of its applications include Ca2+ channel inhibitors, blockers of α1-adrenoreceptors, and neural nitric oxide synthase inhibitors .

6. Treatment and Prevention of Disorders of the Nervous System Partially saturated [1,2,3]triazolo[1,5-a]pyridine moiety, which includes the compound, has been used as a side chain in novel potassium channel modulators. These modulators are used for the treatment and prevention of disorders of the nervous system .

Treatment of Hematological Malignancies

The compound has been researched during the development of a selective cyclin-dependent kinase-9 inhibitor. This inhibitor was developed for the treatment of hematological malignancies .

8. Construction of Bicyclic Fused Triazolium Ionic Liquids The structural core of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine, which includes the compound, has found application in the construction of bicyclic fused triazolium ionic liquids. These ionic liquids were designed for the chemoselective extraction of copper(II) ions and also histidine-containing peptides .

properties

IUPAC Name

1-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-5-(4-fluorophenyl)-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H47FN2O4Si/c1-26(2)36-35(38(44)41-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(40)21-19-28)42(36)23-22-31-24-32(25-33(43)45-31)46-47(6,7)39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,41,44)/t31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHAOHJRZIHKIP-ROJLCIKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O[Si](C)(C)C(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O[Si](C)(C)C(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H47FN2O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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